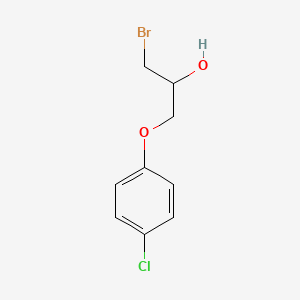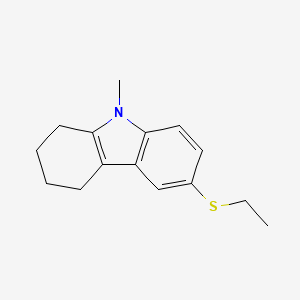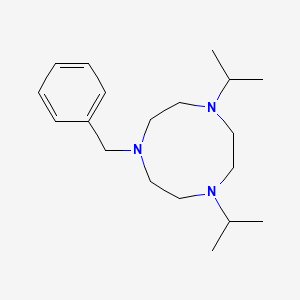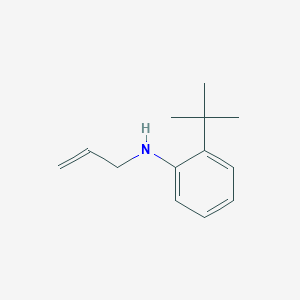
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to a hexadecanoic acid backbone. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2,2,2-Trifluoroethoxy)hexadecanoic acid typically involves the reaction of hexadecanoic acid with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce hexadecanol.
Applications De Recherche Scientifique
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of 16-(2,2,2-Trifluoroethoxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid: Lacks the trifluoroethoxy group, resulting in different chemical and physical properties.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the long carbon chain of hexadecanoic acid.
Uniqueness
16-(2,2,2-Trifluoroethoxy)hexadecanoic acid is unique due to the presence of both a long carbon chain and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
144557-05-1 |
|---|---|
Formule moléculaire |
C18H33F3O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
16-(2,2,2-trifluoroethoxy)hexadecanoic acid |
InChI |
InChI=1S/C18H33F3O3/c19-18(20,21)16-24-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(22)23/h1-16H2,(H,22,23) |
Clé InChI |
WJDREDUVGGDVNO-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCC(=O)O)CCCCCCCOCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)

![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)




![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)



